

Structure Elucidation of 5"-O-Syringoylkelampayoside A: A Search for Evidence

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Compound of Interest

Compound Name: 5"-O-Syringoylkelampayoside A

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A comprehensive search of available scientific literature and chemical databases did not yield specific information on the structure elucidation of **5"-O-Syringoylkelampayoside A**. While the parent compound, Kelampayoside A, is documented, details regarding its 5"-O-syringoyl derivative, including its isolation, characterization, and complete spectroscopic data, are not readily available in the public domain.

This technical guide, therefore, addresses the known structure of the parent molecule, Kelampayoside A, as a foundational reference. The elucidation of **5"-O-Syringoylkelampayoside A** would require the isolation of the compound and subsequent analysis using modern spectroscopic techniques.

The Parent Compound: Kelampayoside A

Kelampayoside A is a phenolic glycoside that has been identified in various plant species. Its structure consists of a 3,4,5-trimethoxyphenyl aglycone linked to a disaccharide moiety.

Systematic Name: (2R,3S,4S,5R,6S)-2-[[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(3,4,5-trimethoxyphenoxy)oxane-3,4,5-triol[1]

Molecular Formula: C₂₀H₃₀O₁₃[1]

Molecular Weight: 478.4 g/mol [1]

The structure of Kelampayoside A is characterized by a β -D-glucopyranosyl unit and a β -D-apiofuranosyl unit. The aglycone is attached to the glucopyranosyl unit, which is further linked to the apiofuranosyl unit.

Hypothetical Structure of 5"-O-Syringoylkelampayoside A

Based on the name "**5"-O-Syringoylkelampayoside A**," it can be inferred that a syringoyl group is attached to the 5"-position of the apiofuranosyl sugar moiety of Kelampayoside A. The syringoyl group is derived from syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid).

The proposed structure would therefore be Kelampayoside A with a syringoyl ester linkage at the primary alcohol of the apiofuranose sugar.

Prospective Structure Elucidation Workflow

The definitive structure elucidation of **5"-O-Syringoylkelampayoside A** would necessitate a series of experimental procedures. The following represents a standard workflow for such a task.

Caption: A generalized workflow for the isolation and structure elucidation of a natural product.

Expected Spectroscopic Data

While no specific data is available, one can predict the key spectroscopic features that would confirm the structure of **5"-O-Syringoylkelampayoside A**.

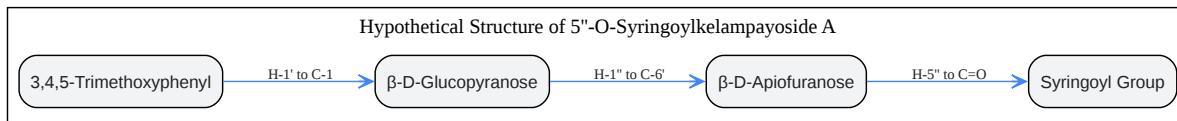
Mass Spectrometry (MS):

- An accurate mass measurement by High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) would be crucial to determine the molecular formula. The expected mass would be that of Kelampayoside A plus the mass of a syringoyl moiety ($C_9H_8O_4$) minus the mass of water.
- Tandem MS (MS/MS) experiments would show fragmentation patterns corresponding to the loss of the syringoyl group, the apiofuranosyl unit, the glucopyranosyl unit, and the trimethoxyphenyl aglycone.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: Signals corresponding to the protons of the trimethoxyphenyl group, the two sugar units, and the syringoyl group would be observed. The presence of two aromatic protons for the syringoyl group and two for the trimethoxyphenyl group would be characteristic. The downfield shift of the H-5" protons of the apiofuranose unit would indicate the site of acylation.
- ^{13}C NMR: The spectrum would show signals for all carbons in the molecule. The carbonyl carbon of the syringoyl ester would be a key signal in the downfield region (around 165-170 ppm).
- 2D NMR (COSY, HSQC, HMBC): These experiments would be essential to establish the connectivity within the molecule.
 - COSY (Correlation Spectroscopy): Would reveal proton-proton couplings within each structural unit (aglycone, sugars, syringoyl group).
 - HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton to its directly attached carbon.
 - HMBC (Heteronuclear Multiple Bond Correlation): This would be the most critical experiment to connect the different structural fragments. Key HMBC correlations would be expected from the H-5" protons of the apiofuranose to the carbonyl carbon of the syringoyl group, from the anomeric proton of the apiofuranose to C-6 of the glucose, and from the anomeric proton of the glucose to the aglycone.

The following diagram illustrates the key hypothetical HMBC correlations that would be expected to confirm the structure.



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Caption: Key hypothetical HMBC correlations for **5"-O-Syringoylkelampayoside A**.

Conclusion

The elucidation of the complete and unambiguous structure of **5"-O-Syringoylkelampayoside A** awaits its isolation and comprehensive spectroscopic analysis. The information on the parent compound, Kelampayoside A, provides a strong foundation for predicting the structural features of this derivative. The application of modern analytical techniques, particularly 2D NMR and high-resolution mass spectrometry, will be indispensable in confirming the proposed structure and determining its stereochemistry. Researchers and drug development professionals interested in this compound should focus on its isolation from a natural source or its chemical synthesis to enable detailed characterization.

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References

- 1. Kelampayoside A | C20H30O13 | CID 10552637 - PubChem [pubchem.ncbi.nlm.nih.gov]
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